molecular formula C6H5FINO2S B6598436 2-amino-5-iodobenzene-1-sulfonyl fluoride CAS No. 93496-73-2

2-amino-5-iodobenzene-1-sulfonyl fluoride

Cat. No. B6598436
CAS RN: 93496-73-2
M. Wt: 301.08 g/mol
InChI Key: MCYKSEOEKZIXBZ-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzene-1-sulfonyl fluoride (AIBSF) is an organofluorine compound that has been used in a variety of scientific applications. AIBSF is a colorless, odorless solid that is soluble in water and organic solvents. It is an important reagent in organic synthesis, and can be used to synthesize a variety of compounds, including pharmaceuticals. AIBSF has also been used as a catalyst in a number of reactions, such as the synthesis of polymers, and as a research tool to study the mechanism of action of various enzymes.

Mechanism of Action

2-amino-5-iodobenzene-1-sulfonyl fluoride is believed to act as a Lewis acid in the presence of a base, such as sodium hydroxide or sodium bicarbonate. The Lewis acid-base reaction is believed to be responsible for the catalytic activity of this compound in a number of reactions, including the synthesis of polymers and the synthesis of organofluorine compounds. Additionally, this compound is believed to act as a nucleophile in the presence of an electrophile, such as an alkyl halide.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, and it is possible that these compounds may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-amino-5-iodobenzene-1-sulfonyl fluoride in lab experiments is its low toxicity. This compound is relatively non-toxic, and is thus well-suited for use in laboratory experiments. Additionally, this compound is a relatively inexpensive reagent, and can be easily obtained from chemical suppliers. The main limitation of using this compound in lab experiments is that it is not very soluble in organic solvents, and thus may not be suitable for certain types of reactions.

Future Directions

The use of 2-amino-5-iodobenzene-1-sulfonyl fluoride in scientific research is still in its infancy, and there are many potential future directions for its use. This compound could be used to synthesize a variety of compounds, including pharmaceuticals, and could also be used as a catalyst in a number of reactions. Additionally, this compound could be used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various compounds. Finally, this compound could be used to synthesize a variety of organofluorine compounds, such as fluoroalkanes, fluoroalkenes, and fluoroaromatics.

Synthesis Methods

2-amino-5-iodobenzene-1-sulfonyl fluoride can be synthesized from the reaction between 5-iodobenzenesulfonyl chloride and 2-amino-5-iodobenzene-1-sulfonamide. The reaction proceeds in two steps, with the first step involving the formation of a sulfonamide intermediate, which is then hydrolyzed to form the desired this compound product. The reaction is typically carried out in an aqueous medium, and is usually accompanied by the addition of a base such as sodium hydroxide, sodium bicarbonate, or potassium carbonate.

Scientific Research Applications

2-amino-5-iodobenzene-1-sulfonyl fluoride has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various enzymes, as well as to synthesize a variety of compounds, including pharmaceuticals. This compound has also been used as a catalyst in a number of reactions, such as the synthesis of polymers. Additionally, this compound has been used in the synthesis of a variety of organofluorine compounds, including fluoroalkanes, fluoroalkenes, and fluoroaromatics.

properties

IUPAC Name

2-amino-5-iodobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYKSEOEKZIXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)S(=O)(=O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00758695
Record name 2-Amino-5-iodobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00758695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93496-73-2
Record name 2-Amino-5-iodobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00758695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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